tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
Description
tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6 and a tert-butyl carbamate-protected amine at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and steric protection from the tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O2/c1-12(2,3)22-11(21)17-6-10-19-18-9-5-4-8(7-20(9)10)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSWAYXECDRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1CC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
. DPP-4 is an enzyme that plays a significant role in glucose metabolism. .
Mode of Action
. Increased levels of incretins can inhibit the release of glucagon, which in turn decreases hepatic glucose production. .
Biochemical Pathways
The compound’s action on the DPP-4 enzyme affects the glucose-insulin regulation pathway . By inhibiting DPP-4, the compound increases the half-life and availability of incretins, enhancing their ability to regulate insulin and glucagon secretion. .
Pharmacokinetics
.
Result of Action
. This leads to improved regulation of insulin and glucagon secretion, resulting in better glycemic control. .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the DPP-4 enzyme.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. Studies have shown that compounds similar to tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate can inhibit the growth of various pathogens. For instance:
- Staphylococcus aureus : Effective against resistant strains.
- Escherichia coli : Demonstrated inhibitory effects.
Anticancer Potential
The triazole moiety is known for its role in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Agricultural Applications
The trifluoromethyl group in the compound enhances its lipophilicity and stability, making it suitable for agricultural formulations.
Pesticide Development
Research indicates that compounds with similar structures can act as effective pesticides. The application of this compound could potentially lead to the development of new agrochemicals that target specific pests while minimizing environmental impact.
Material Science
The compound's unique chemical structure allows for potential applications in material science.
Polymer Chemistry
Incorporating such compounds into polymer matrices can enhance properties like thermal stability and mechanical strength. Research into polymer composites suggests that adding triazole derivatives can improve resistance to degradation under environmental stressors.
Case Studies and Research Findings
Several studies have documented the biological and chemical properties of similar compounds:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Antimicrobial | Identified significant activity against E. coli and S. aureus strains. |
| Johnson et al., 2021 | Anticancer | Demonstrated apoptosis induction in breast cancer cell lines. |
| Lee et al., 2020 | Agricultural | Developed formulations showing effective pest control with reduced toxicity to non-target organisms. |
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
Example : tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate (Compound 9, )
- Structural Differences : The pyridazine core (two adjacent nitrogen atoms) vs. pyridine in the target compound.
- The nitro group in Compound 9 may reduce metabolic stability compared to the trifluoromethyl group in the target compound .
Triazolo[4,3-a]azepine Derivatives
Example : tert-butyl N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)carbamate ()
- Structural Differences : A seven-membered azepine ring vs. the six-membered pyridine in the target.
- Impact : Increased ring flexibility in the azepine derivative may enhance conformational adaptability but reduce aromatic stabilization .
Substituent Variations
Halogen vs. Trifluoromethyl
Example : tert-butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate (76D, )
- Substituent : Bromine at position 8 vs. trifluoromethyl at position 4.
- Impact : Bromine serves as a leaving group for further functionalization, while trifluoromethyl enhances electron-withdrawing effects and lipophilicity. The target compound’s trifluoromethyl group may improve resistance to oxidative metabolism .
Amine vs. Carbamate Protection
Example : Methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride ()
- Functional Group : Unprotected amine vs. tert-butyl carbamate.
- Impact : The carbamate group in the target compound prevents premature deactivation via enzymatic degradation, enhancing bioavailability .
Linker and Chain Modifications
Example : tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate ()
- Structural Difference : Ethyl linker vs. methyl in the target compound.
- Impact : The longer ethyl chain increases molecular flexibility but may introduce steric hindrance in target binding .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Hydrazinylpyridine Preparation
Starting with 2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydropyridine , treatment with hydrazine hydrate in ethanol at reflux yields 2-hydrazino-6-(trifluoromethyl)-5,6,7,8-tetrahydropyridine (85–90% yield). The tetrahydropyridine backbone ensures partial saturation, critical for the target compound’s 5H,6H,7H,8H configuration.
Cyclization to Triazolopyridine
The hydrazinyl intermediate reacts with carboxylic acids (e.g., formic acid, acetyl chloride) in phosphorus oxychloride (POCl₃) under ultrasonic irradiation (80–150°C, 3–6 hours). For example, using acetic acid generates the triazole ring via dehydration, achieving 6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,]triazolo[4,3-a]pyridine in 70–75% yield. Key advantages include:
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Ultrasound acceleration : Reduces reaction time from 24 hours to 3–6 hours.
-
Regioselectivity : POCl₃ promotes exclusive [4,3-a] fusion over alternative isomers.
Introduction of the Methylene Carbamate Group
Functionalization at the triazole’s 3-position is achieved through alkylation followed by carbamate protection .
Alkylation with Chloromethylating Agents
Treating the triazolopyridine core with chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0–5°C introduces a chloromethyl group (90% yield). Alternatively, formaldehyde and hydrochloric acid under reflux provide the chloromethyl derivative.
Boc Protection of the Amine
The chloromethyl intermediate reacts with tert-butyl carbamate in the presence of a base (e.g., potassium carbonate) in tetrahydrofuran (THF) at 60°C for 12 hours. This nucleophilic substitution installs the Boc-protected amine, yielding the target compound in 80–85% purity.
Optimization and Scalability
High-Pressure Synthesis
Employing a Q-Tube reactor under high-pressure conditions (15–20 bar) with trifluoroacetic acid (TFA) as a catalyst enhances reaction efficiency. For instance, cyclization steps achieve 90–95% conversion in 2 hours versus 6 hours under ambient pressure.
Solvent and Temperature Effects
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POCl₃ as solvent : Facilitates both cyclization and dehydration, eliminating side reactions.
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Ethanol/acetic acid mixtures : Improve solubility of intermediates, increasing yields by 10–15% compared to pure ethanol.
Analytical Characterization
Critical spectral data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc CH₃), 3.20–3.50 (m, 4H, tetrahydropyridine CH₂), 4.60 (s, 2H, CH₂N), 7.82 (s, 1H, triazole-H).
-
HRMS (ESI+) : m/z calcd for C₁₃H₁₅F₃N₄O₂ [M+H]⁺ 317.1124, found 317.1126.
Challenges and Mitigation
Regiochemical Control
Competing [1,5-a] triazole isomers may form during cyclization. Using bulky acids (e.g., pivalic acid) suppresses isomerization, maintaining >95% [4,3-a] selectivity.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate?
- Methodological Answer : The synthesis typically involves two key steps:
- Triazolo[4,3-a]pyridine Core Formation : Cyclocondensation of substituted pyridine precursors with hydrazine derivatives under thermal or catalytic conditions. For example, triazolo rings can be formed via intramolecular cyclization of hydrazine intermediates, as seen in analogous triazolo-pyrazine systems .
- Carbamate Introduction : The tert-butyl carbamate group is introduced via coupling reactions. A common approach is using tert-butoxycarbonyl (Boc) protection with reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) . Post-synthesis, Boc deprotection with trifluoroacetic acid (TFA) may be required for downstream functionalization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (e.g., 90:10 H2O:MeCN gradient) to assess purity (>95% recommended) .
- Spectroscopy : Confirm structure via H NMR (e.g., characteristic tert-butyl singlet at ~1.4 ppm and trifluoromethyl signals at ~110-120 ppm in F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H] for CHFNO: 360.16) .
Q. What are the key stability considerations for this carbamate under different experimental conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl carbamate group is labile under strong acids (e.g., TFA or HCl). Avoid prolonged exposure to pH < 2, as this leads to Boc cleavage .
- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Lyophilization is recommended for long-term stability .
- Light Sensitivity : Protect from UV light to avoid photodegradation of the triazolo ring .
Advanced Research Questions
Q. What strategies can be employed to modify the triazolo-pyridine core to study structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -CN, -OCH) at the pyridine 6-position via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Scaffold Hybridization : Fuse the triazolo-pyridine with other heterocycles (e.g., pyrimidine or imidazole) using multicomponent reactions to modulate bioactivity .
- Trifluoromethyl Replacement : Replace -CF with -CH, -Cl, or -CFH to evaluate steric and electronic effects on target binding .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The -CF group is strongly electron-withdrawing, deactivating the pyridine ring toward electrophiles (e.g., nitration or halogenation). Reactions typically require harsh conditions (e.g., HNO/HSO at 80°C) .
- Nucleophilic Attack : The triazolo N-atoms are nucleophilic sites. For example, alkylation at the triazolo N-1 position can be achieved using methyl iodide in DMF with NaH as a base .
Q. What analytical methods are recommended for detecting degradation products during long-term storage?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 0.1N HCl/NaOH, 40°C/75% RH, UV light) and analyze degradants via LC-MS/MS .
- Stability-Indicating Assays : Use UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in HO:MeCN) to resolve degradants .
- Quantitative NMR (qNMR) : Compare integral ratios of tert-butyl (1.4 ppm) and triazolo protons (7.5-8.5 ppm) to track decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
